

An In-Depth Technical Guide to 2-Hydroxy-7-methylquinoline-3-carboxylic acid

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Compound of Interest

Compound Name: 2-Hydroxy-7-methylquinoline-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-7-methylquinoline-3-carboxylic acid, identified by the CAS number 436087-28-4, is a heterocyclic compound belonging to the quinoline carboxylic acid class.^[1] This scaffold is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including potential antiproliferative and antimicrobial properties. The molecule's structure, featuring a quinolin-2(1H)-one core, a carboxylic acid at the 3-position, and a methyl group at the 7-position, provides a unique framework for exploring structure-activity relationships in drug discovery programs. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and potential therapeutic applications, grounded in established chemical principles and relevant scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Hydroxy-7-methylquinoline-3-carboxylic acid** is presented below. These parameters are crucial for its handling, formulation, and interpretation of its biological activity.

Property	Value	Source
CAS Number	436087-28-4	[1]
Molecular Formula	C ₁₁ H ₉ NO ₃	[1]
Molecular Weight	203.19 g/mol	[1]
IUPAC Name	7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid	PubChem
Appearance	Predicted to be a solid	-
Purity	Commercially available up to 97%	[1]

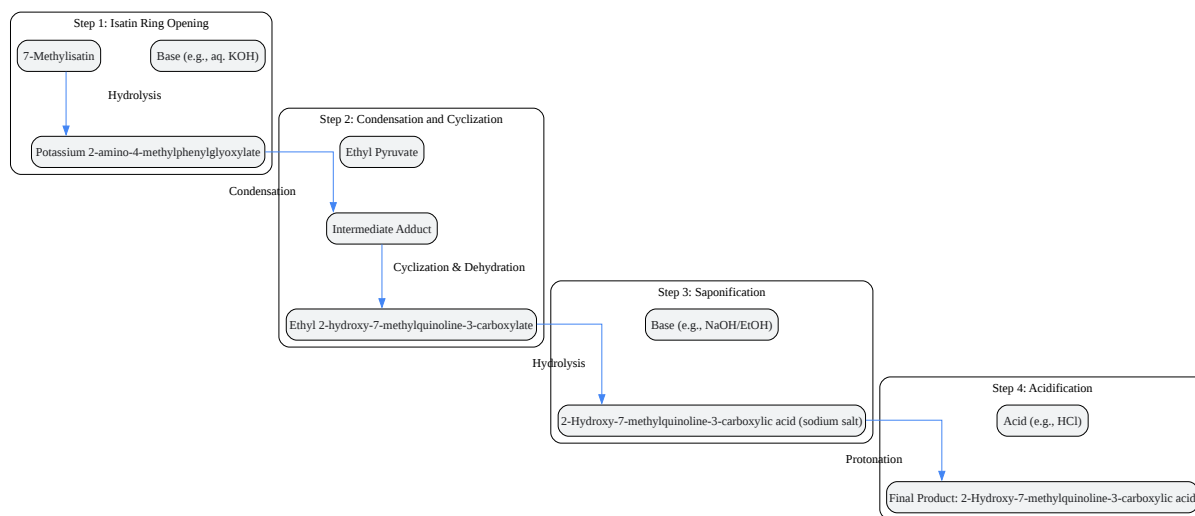
Synthesis Protocol: The Pfitzinger Reaction

The synthesis of 2-hydroxyquinoline-3-carboxylic acid derivatives is classically achieved via the Pfitzinger reaction. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α -methylene group in the presence of a base. For the synthesis of **2-Hydroxy-7-methylquinoline-3-carboxylic acid**, 7-methylisatin serves as the key precursor.

Rationale for Synthetic Route

The Pfitzinger reaction provides a direct and efficient method for constructing the quinoline-4-carboxylic acid core, which exists in tautomeric equilibrium with the 4-hydroxyquinoline form. Subsequent decarboxylation is not typical for the formation of 3-carboxylic acids. A variation of the Pfitzinger reaction, or a related condensation, using an α -keto ester like ethyl pyruvate allows for the direct incorporation of the carboxylic acid moiety at the 3-position. The reaction proceeds through the base-catalyzed opening of the isatin ring, followed by condensation with the carbonyl compound and subsequent cyclization to form the quinoline ring.

Experimental Workflow



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Caption: Synthetic workflow for **2-Hydroxy-7-methylquinoline-3-carboxylic acid**.

Detailed Step-by-Step Methodology

Materials:

- 7-Methylisatin
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Ethyl pyruvate
- Ethanol (EtOH)
- Hydrochloric acid (HCl)
- Standard laboratory glassware and purification apparatus (recrystallization/chromatography)

Procedure:

- **Preparation of the Isatin Salt Solution:** In a round-bottom flask, dissolve 7-methylisatin in an aqueous solution of potassium hydroxide (typically 30-40%) with stirring. The reaction mixture is usually heated to facilitate the hydrolysis of the amide bond in isatin, forming the potassium salt of the corresponding isatic acid (potassium 2-amino-4-methylphenylglyoxylate).
- **Condensation and Cyclization:** To the cooled isatin salt solution, add ethyl pyruvate. The mixture is then heated under reflux. The basic conditions facilitate the condensation between the amino group of the opened isatin and the ketone of the ethyl pyruvate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.
- **Saponification of the Ester:** After the cyclization is complete (monitored by TLC), the resulting ethyl ester of **2-hydroxy-7-methylquinoline-3-carboxylic acid** is hydrolyzed in situ or after isolation. This is typically achieved by adding a solution of sodium hydroxide in ethanol and heating the mixture under reflux.
- **Isolation and Purification of the Final Product:** After saponification, the reaction mixture is cooled, and any solid impurities are filtered off. The filtrate is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the free carboxylic acid. The crude product is

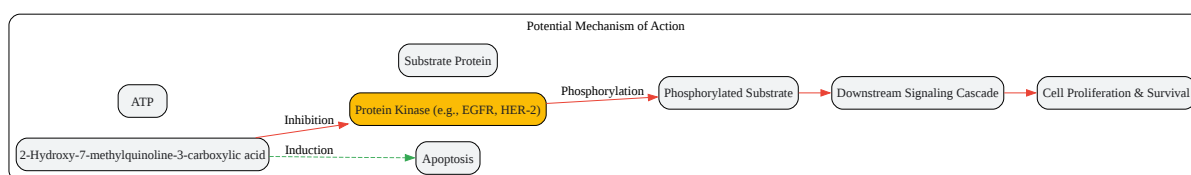
collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Potential Applications in Research and Drug Development

While specific biological data for **2-Hydroxy-7-methylquinoline-3-carboxylic acid** is limited in publicly available literature, the broader class of quinoline-2(1H)-one-3-carboxylic acids has shown promise in several therapeutic areas, particularly as antiproliferative agents.[2][3][4][5][6]

Antiproliferative Activity

Derivatives of quinoline-3-carboxylic acid have been investigated as potential anticancer agents.[2] The planar quinoline ring system can intercalate into DNA, while the carboxylic acid and other substituents can interact with various enzymes involved in cell proliferation and survival. One potential mechanism of action for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.



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